molecular formula C11H14F3N B2731820 (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine CAS No. 2248201-23-0

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine

Cat. No.: B2731820
CAS No.: 2248201-23-0
M. Wt: 217.235
InChI Key: HAYWZWJIOVVDEY-QMMMGPOBSA-N
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Description

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2,2,2-trifluoroethyl)benzene and ®-2-bromo-1-phenylpropan-1-amine.

    Reaction Conditions: The key step involves a nucleophilic substitution reaction where the bromo group is replaced by the amine group under basic conditions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

    Drug Development: Explored as a lead compound in the development of pharmaceuticals targeting specific receptors.

Medicine

    Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter systems.

    Diagnostic Tools: Utilized in the development of diagnostic agents for imaging techniques.

Industry

    Material Science: Applied in the synthesis of advanced materials with unique properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine involves:

    Molecular Targets: Interaction with specific receptors or enzymes in biological systems.

    Pathways: Modulation of biochemical pathways, such as neurotransmitter release or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-amine: The enantiomer of the compound with similar properties but different biological activity.

    (2R)-2-[3-(2,2,2-Trifluoroethyl)phenyl]butan-1-amine: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

    Chirality: The (2R) configuration imparts unique stereochemical properties that influence its reactivity and interaction with biological targets.

    Trifluoroethyl Group: The presence of the trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability.

Properties

IUPAC Name

(2R)-2-[3-(2,2,2-trifluoroethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(7-15)10-4-2-3-9(5-10)6-11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWZWJIOVVDEY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC(=C1)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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